Tilisolol
Overview
Description
Tilisolol is a pharmaceutical compound known for its beta-blocking properties. It is primarily used in the treatment of hypertension and certain cardiac conditions. The compound is a non-selective beta-adrenergic blocking agent, which means it inhibits the action of epinephrine and norepinephrine on beta-adrenergic receptors. This action helps in reducing heart rate and blood pressure .
Preparation Methods
The synthesis of Tilisolol involves several steps:
Methanolysis of Phthalic Anhydride: This step produces Methyl hydrogen phthalate.
Schotten-Baumann Amidation: Methyl sarcosinate is used to form Methyl 2-[(2-methoxy-2-oxoethyl)-methylcarbamoyl]benzoate.
Intramolecular Lactamization: Sodium methoxide is used to produce Methyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate.
Lye Saponification and Decarboxylation: This step yields 4-hydroxy-2-methylisoquinolin-1(2H)-one.
Treatment with Epichlorhydrin: This produces 2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one.
Opening of the Oxirane Ring: tert-Butylamine is used to complete the synthesis of this compound.
Chemical Reactions Analysis
Tilisolol undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and amino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Reagents such as sodium methoxide, epichlorhydrin, and tert-butylamine are commonly used in the synthesis and modification of this compound.
Scientific Research Applications
Tilisolol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of beta-adrenergic blocking agents and their synthesis.
Biology: this compound is used to study the effects of beta-blockers on biological systems, particularly in cardiovascular research.
Medicine: The compound is used in clinical research to evaluate its efficacy and safety in the treatment of hypertension and angina pectoris.
Industry: This compound is used in the pharmaceutical industry for the development of beta-blocking medications
Mechanism of Action
Tilisolol exerts its effects through a dual mechanism:
Beta-Blockade: It inhibits the action of epinephrine and norepinephrine on beta-adrenergic receptors, reducing heart rate and myocardial contraction force. This leads to a decrease in cardiac output and blood pressure.
Vasodilation: this compound also blocks alpha-1 adrenergic receptors in vascular smooth muscle, causing vasodilation and further reducing blood pressure.
Comparison with Similar Compounds
Tilisolol is compared with other beta-blockers such as propranolol and arotinolol:
Propranolol: A non-selective beta-blocker without vasodilatory properties.
Arotinolol: A beta-blocker with additional alpha-blocking properties, similar to this compound.
Similar compounds include:
- Propranolol
- Arotinolol
- Timolol
Properties
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-17(2,3)18-9-12(20)11-22-15-10-19(4)16(21)14-8-6-5-7-13(14)15/h5-8,10,12,18,20H,9,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVUMMQUXMYOOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CN(C(=O)C2=CC=CC=C21)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043846 | |
Record name | Tilisolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85136-71-6 | |
Record name | Tilisolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85136-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tilisolol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tilisolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILISOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUF41MF56G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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